molecular formula C29H37NO10 B570624 Homoharringtonamide CAS No. 119767-03-2

Homoharringtonamide

Cat. No.: B570624
CAS No.: 119767-03-2
M. Wt: 559.612
InChI Key: YOJBNRXCKCTVGL-RZCBTRPQSA-N
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Description

Homoharringtonamide is a cephalotaxine-derived alkaloid isolated from the bark of Cephalotaxus species. Structurally, it features a cephalotaxine core (a pentacyclic benzazepine scaffold) conjugated with a side chain containing an amide functional group . Its molecular formula is C₂₉H₃₇NO₉, with a CAS registry number of 119767-03-2 . Initial studies using tandem mass spectrometry identified its proposed structure as "Formula 16," distinguishing it from ester-based derivatives like homoharringtonine .

Properties

CAS No.

119767-03-2

Molecular Formula

C29H37NO10

Molecular Weight

559.612

InChI

InChI=1S/C29H37NO10/c1-27(2,34)8-5-9-29(35,15-23(32)37-4)26(33)40-25-21(36-3)14-28-10-6-22(31)30(28)11-7-17-12-19-20(39-16-38-19)13-18(17)24(25)28/h12-14,24-25,34-35H,5-11,15-16H2,1-4H3/t24-,25-,28+,29+/m1/s1

InChI Key

YOJBNRXCKCTVGL-RZCBTRPQSA-N

SMILES

CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5=O)C=C1OC)OCO4)O)O

Synonyms

homoharringtonamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Homoharringtonamide belongs to a family of cephalotaxine alkaloids, which include both ester and amide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Compound CAS Number Core Structure Functional Group Key Structural Differences Known Bioactivities
This compound 119767-03-2 Cephalotaxine Amide Amide side chain at C3 Preliminary anticancer activity (in vitro)
Homoharringtonine 26833-87-4 Cephalotaxine Ester Ester side chain at C3 FDA-approved for leukemia; inhibits protein synthesis
Cephalotaxamide N/A Cephalotaxine Amide Shorter amide side chain Limited data; potential cytotoxicity
Harringtonine 26833-85-2 Cephalotaxine Ester Shorter ester side chain Antileukemic activity; lower stability compared to homoharringtonine
Isoharringtonamide N/A Cephalotaxine Amide Isomeric side chain configuration Not reported; hypothesized similar activity to this compound

Key Findings from Comparative Studies

Amide vs. However, ester derivatives (e.g., homoharringtonine) exhibit stronger binding to ribosomal targets due to electrophilic reactivity, translating to higher clinical efficacy in leukemia .

Side Chain Modifications :

  • Lengthening the side chain (e.g., homoharringtonine vs. harringtonine) improves target affinity and potency .
  • This compound’s side chain length mirrors homoharringtonine, but the amide’s reduced electrophilicity may limit ribosomal inhibition .

Clinical and Preclinical Data

Compound Efficacy in Hematologic Cancers Toxicity Profile Clinical Status
This compound Not established Limited data; low acute toxicity in vitro Preclinical research phase
Homoharringtonine High (CML, AML) Myelosuppression, cardiac toxicity FDA-approved
Harringtonine Moderate (AML) Similar to homoharringtonine Phase III trials (China)

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